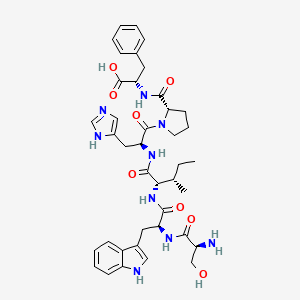![molecular formula C10H22Cl2N2O2 B12557026 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride CAS No. 143245-59-4](/img/structure/B12557026.png)
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is a chemical compound with the molecular formula C₁₀H₂₂Cl₂N₂O₂. It is a quaternary ammonium compound that features a diazabicyclo[2.2.2]octane (DABCO) core with two hydroxyethyl groups attached to the nitrogen atoms. This compound is known for its unique structure and properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{DABCO} + 2 \text{(ethylene oxide or ethylene chlorohydrin)} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new quaternary ammonium compounds.
科学研究应用
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride involves its interaction with molecular targets through its quaternary ammonium groups. These groups can form ionic bonds with negatively charged sites on enzymes, proteins, or other molecules, leading to inhibition or stabilization effects. The hydroxyethyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound without the hydroxyethyl groups.
1,4-Bis(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octane: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
1,4-Bis(2-methoxyethyl)-1,4-diazabicyclo[2.2.2]octane: A derivative with methoxyethyl groups.
Uniqueness
1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is unique due to its combination of quaternary ammonium and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
143245-59-4 |
|---|---|
分子式 |
C10H22Cl2N2O2 |
分子量 |
273.20 g/mol |
IUPAC 名称 |
2-[4-(2-hydroxyethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethanol;dichloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c13-9-7-11-1-2-12(5-3-11,6-4-11)8-10-14;;/h13-14H,1-10H2;2*1H/q+2;;/p-2 |
InChI 键 |
MBYKXYSVLZXQLN-UHFFFAOYSA-L |
规范 SMILES |
C1C[N+]2(CC[N+]1(CC2)CCO)CCO.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


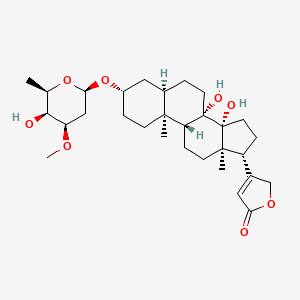
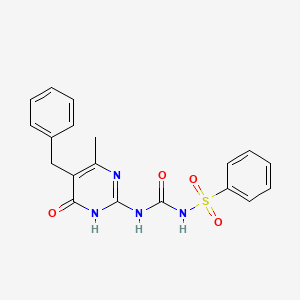
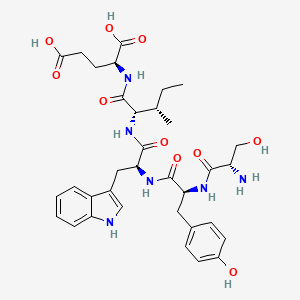
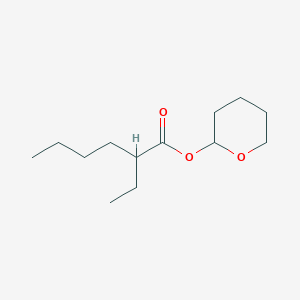

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)
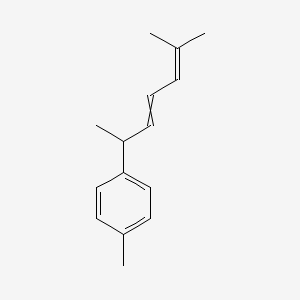
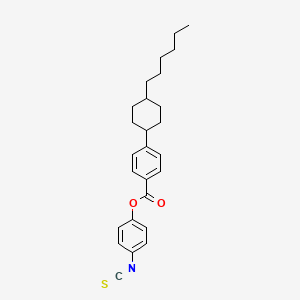
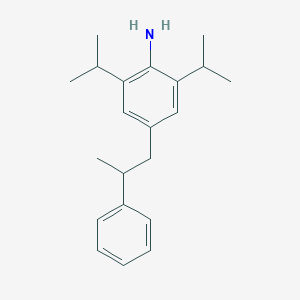
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
